REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4](=[CH2:10])[CH:5]([OH:9])[CH2:6][CH2:7][CH3:8].[C:12](OC(=O)C)(=[O:14])[CH3:13].Cl>CN(C1C=CN=CC=1)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:11])[C:4](=[CH2:10])[CH:5]([O:9][C:12](=[O:14])[CH3:13])[CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
55.37 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(CCC)O)=C)=O
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
42.88 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0-5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature in 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to 0-5° C. and to it
|
Type
|
WAIT
|
Details
|
in 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed sequentially with water (80 ml), saturated aqueous sodium bicarbonate solution (2×80 mL) and water (80 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent
|
Type
|
DISTILLATION
|
Details
|
distills
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(CCC)OC(C)=O)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.39 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |